1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide
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Overview
Description
1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a pyrazole ring, a tetrahydropyran ring, and a thiophene ring, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the tetrahydropyran and thiophene rings. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining strict control over reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: The compound’s potential biological activities are being explored for therapeutic applications, including drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-trimethyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- 1,3,5-trimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-12-15(13(2)20(3)19-12)16(21)18-11-17(5-7-22-8-6-17)14-4-9-23-10-14/h4,9-10H,5-8,11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDOUBOYJZSMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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